2,6-Difluoro-4-(hydroxymethyl)benzoic acid
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Overview
Description
2,6-Difluoro-4-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H6F2O3. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 6 positions, and a hydroxymethyl group is attached at the 4 position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s known that many benzoic acid derivatives interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It’s known that many benzoic acid derivatives have good bioavailability due to their ability to cross biological membranes .
Result of Action
It’s known that benzoic acid derivatives can have various effects depending on their specific chemical structure and the targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid. For example, the compound’s stability can be affected by temperature and humidity . Furthermore, the compound’s action and efficacy can be influenced by the physiological and pathological state of the organism .
Biochemical Analysis
Cellular Effects
It is known that benzoic acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid typically involves the introduction of fluorine atoms and a hydroxymethyl group onto a benzoic acid core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The hydroxymethyl group can be introduced through a formylation reaction followed by reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: 2,6-Difluoro-4-carboxybenzoic acid
Reduction: 2,6-Difluoro-4-(hydroxymethyl)benzyl alcohol
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-(hydroxymethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoro-4-methoxybenzoic acid
- 2,4-Difluorobenzoic acid
- 2,6-Difluorobenzyl alcohol
Uniqueness
2,6-Difluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. The fluorine atoms increase the compound’s stability and lipophilicity, while the hydroxymethyl group enhances its solubility and reactivity .
Properties
IUPAC Name |
2,6-difluoro-4-(hydroxymethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDYLMRIMBQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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